盐酸希格那明

概述

科学研究应用

盐酸希根胺具有广泛的科学研究应用:

作用机制

生化分析

Biochemical Properties

Higenamine hydrochloride interacts with various enzymes and proteins. It has been shown to increase the expression of p-PI3K and p-AKT in various tissues . It also inhibits the activation of nuclear factor kappaB, which is responsible for the inhibition of inducible nitric oxide synthase expression . These interactions play a crucial role in the biochemical reactions involving higenamine hydrochloride .

Cellular Effects

Higenamine hydrochloride has various effects on different types of cells and cellular processes. It has been reported to increase the expression of caspase-3, caspase-9 and Bax in tumor cells, promoting cell cycle arrest in the G2/M phase, reducing the number of cells in the S phase, and promoting the apoptosis of glioma cells . It also improves gap junctional dysfunction in astrocytes, reduces gap junctional gaps, and elevates the expression of Cx43 while decreasing the phosphorylation of Cx43 .

Molecular Mechanism

Higenamine hydrochloride exerts its effects at the molecular level through various mechanisms. It is a structural analogue of catecholamines and possesses characteristics similar to those of adrenergic receptor ligands . It can modulate multiple targets, including anti-inflammation- and anti-apoptosis-related targets and some transcription factors, which directly or indirectly influence the disease course .

Temporal Effects in Laboratory Settings

The effects of higenamine hydrochloride change over time in laboratory settings. Peak concentrations of higenamine ranged from 15.1 to 44.0 ng/mL. The half-life of higenamine was 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1) .

Dosage Effects in Animal Models

The effects of higenamine hydrochloride vary with different dosages in animal models. It has been reported that higenamine hydrochloride can reduce blood pressure in both normotensive and hypertensive animal models

Metabolic Pathways

Higenamine hydrochloride is involved in various metabolic pathways. It has been shown to regulate the LKB1/AMPKα/Sirt1 pathway , mediate the β2-AR/PI3K/AKT cascade , and suppress TGF-β1/Smad signaling .

Transport and Distribution

It has been reported that higenamine hydrochloride can be recovered in the urine within 8 hours , indicating its distribution within the body.

准备方法

合成路线和反应条件

盐酸希根胺可以通过多种合成路线合成。 一种常见的方法是使用硼氢化钠在甲醇中还原去甲基胡椒碱,然后加入盐酸形成盐酸盐 . 反应条件通常需要将反应混合物保持在低温下,以防止产物分解。

工业生产方法

盐酸希根胺的工业生产通常涉及从植物来源中提取,然后进行纯化。 植物通常被干燥并研磨成细粉,然后使用乙醇或甲醇进行溶剂提取。 然后,提取物被浓缩并使用柱色谱等技术进行纯化,以获得纯净的盐酸希根胺 .

化学反应分析

反应类型

盐酸希根胺会发生各种类型的化学反应,包括氧化、还原和取代反应 .

常用试剂和条件

氧化: 盐酸希根胺可以用高锰酸钾或过氧化氢等试剂在酸性条件下氧化.

还原: 还原可以用硼氢化钠在甲醇中实现.

主要产物

相似化合物的比较

盐酸希根胺类似于其他β2-肾上腺素受体激动剂,如麻黄碱和辛弗林 . 它在作为兴奋剂和松弛剂方面的双重作用是独特的,具体取决于组织类型 . 与主要起兴奋作用的麻黄碱不同,盐酸希根胺可以使某些组织松弛,同时刺激其他组织 .

类似化合物的列表

- 麻黄碱

- 辛弗林

- 克仑特罗

- 沙丁胺醇

生物活性

Higenamine hydrochloride (HG) is a compound that has garnered attention for its diverse biological activities, particularly in cardiovascular health and metabolic regulation. This article reviews the pharmacological effects of higenamine, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Higenamine Hydrochloride

Higenamine is a naturally occurring alkaloid found in various plants, including Aconitum species. It acts primarily as a beta-adrenergic receptor agonist , influencing multiple physiological processes such as heart rate, blood pressure, and smooth muscle relaxation. Its pharmacological profile includes anti-inflammatory, anti-apoptotic, and antioxidant properties, making it a candidate for treating various health conditions.

Higenamine exerts its effects through several key signaling pathways:

- Beta-Adrenergic Receptor Activation : HG predominantly activates the β2-adrenergic receptor (β2-AR), which leads to vasodilation and bronchodilation. This mechanism is crucial for its application in treating respiratory conditions like asthma and for improving cardiac function during ischemic events .

- PI3K/AKT Signaling Pathway : Higenamine enhances cell survival by activating the PI3K/AKT pathway, which plays a significant role in inhibiting apoptosis. Studies indicate that HG can reduce oxidative stress and promote cell proliferation in various tissues .

- Heme Oxygenase-1 Induction : HG promotes the secretion of HO-1, an enzyme with protective roles against oxidative stress and inflammation. This induction is linked to improved outcomes in models of ischemia-reperfusion injury and arthritis .

Cardiovascular Benefits

Higenamine has been shown to improve cardiac function in several studies:

- Cardiac Ischemia/Reperfusion Injury : In animal models, HG administration reduced myocardial injury by decreasing apoptosis in cardiomyocytes and enhancing antioxidant defenses .

- Heart Rate and Contractility : Clinical studies have demonstrated that higenamine can increase heart rate and improve myocardial contractility without significantly raising blood pressure, suggesting a favorable profile for patients with heart disease .

Anti-inflammatory and Antioxidant Activities

HG exhibits significant anti-inflammatory properties:

- Reduction of Reactive Oxygen Species (ROS) : Higenamine has been found to lower ROS levels in various cell types, thereby mitigating oxidative damage associated with chronic diseases .

- Inhibition of Inflammatory Cytokines : Research indicates that HG can downregulate pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic effects in inflammatory conditions .

Table 1: Summary of Key Studies on Higenamine Hydrochloride

| Study Reference | Model | Findings |

|---|---|---|

| Lee et al. (2006) | Ischemia-Reperfusion Injury | HG inhibited cytochrome C release and reduced caspase-3 activation. |

| Wu et al. (2016) | Myocardial Injury | HG reduced cardiomyocyte apoptosis via β2-AR/PI3K/AKT pathway activation. |

| Geng & Ou (2021) | Glioma Cells | HG promoted apoptosis via caspase activation and cell cycle arrest. |

| Duan et al. (2016) | Gastric Smooth Muscle Cells | Increased p-PI3K and p-AKT expression; inhibited apoptosis. |

Pharmacokinetics

The pharmacokinetic profile of higenamine suggests rapid absorption and clearance:

属性

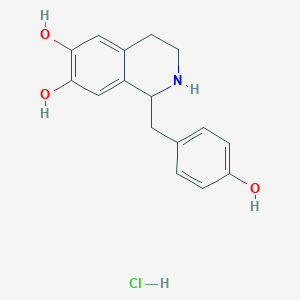

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWQQSDRUYSMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911673 | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11041-94-4 | |

| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11041-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Higenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011041944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIGENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ432PID6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Higenamine hydrochloride (dl-demethylcoculaurine) and what is its mechanism of action?

A1: Higenamine hydrochloride is a plant-derived compound isolated from various species, including Aconitum, Gnetum, and Asarum. [] It acts as a beta2-adrenergic receptor agonist, mimicking the effects of adrenaline. This interaction leads to increased heart rate and myocardial contractility. [, ]

Q2: How effective and safe is Higenamine hydrochloride as a pharmacological stress agent for myocardial perfusion imaging (MPI)?

A2: Studies comparing Higenamine hydrochloride to adenosine, a commonly used stress agent, show comparable efficacy and safety profiles in detecting coronary artery disease using MPI. [, , , , , ] Higenamine hydrochloride effectively increases heart rate and induces myocardial stress, allowing for the visualization of blood flow abnormalities in the heart. [, , , , ] While generally safe, it can cause transient side effects like dizziness, palpitations, and chest discomfort. [, , , ]

Q3: Are there alternative pharmacological stress agents for MPI, and how does Higenamine hydrochloride compare?

A4: Adenosine is a frequently used alternative pharmacological stress agent for MPI. Studies comparing Higenamine hydrochloride to adenosine demonstrate similar diagnostic accuracy and safety profiles. [, , ] The choice between these agents may depend on patient-specific factors, availability, and institutional protocols.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。